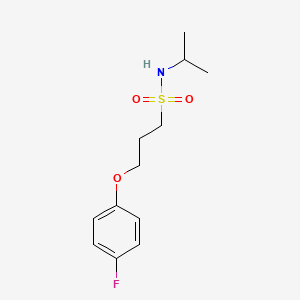

3-(4-fluorophenoxy)-N-isopropylpropane-1-sulfonamide

Description

Properties

IUPAC Name |

3-(4-fluorophenoxy)-N-propan-2-ylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO3S/c1-10(2)14-18(15,16)9-3-8-17-12-6-4-11(13)5-7-12/h4-7,10,14H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYVISRGYYPJJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CCCOC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-N-isopropylpropane-1-sulfonamide typically involves the following steps:

Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy intermediate.

Attachment of the sulfonamide group: The fluorophenoxy intermediate is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Introduction of the isopropyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenoxy)-N-isopropylpropane-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(4-fluorophenoxy)-N-isopropylpropane-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-N-isopropylpropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The fluorophenoxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

3-chloro-4-fluorophenoxy substituted zinc phthalocyanine: This compound shares the fluorophenoxy group but differs in its overall structure and applications.

Fluorinated quinolines: These compounds also contain fluorine atoms and are known for their biological activity.

Uniqueness

3-(4-fluorophenoxy)-N-isopropylpropane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group is particularly important for its potential medicinal applications, while the fluorophenoxy group enhances its stability and reactivity.

Biological Activity

3-(4-fluorophenoxy)-N-isopropylpropane-1-sulfonamide is a compound of significant interest in pharmaceutical research, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H18FNO3S

- Molecular Weight : 285.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The compound is believed to inhibit certain enzymes and receptors that play critical roles in disease progression, particularly in cancer and inflammatory conditions.

Key Mechanisms:

- Inhibition of Kinase Activity : The compound has shown inhibitory effects against the kinase activity of EML4-ALK fusion proteins, which are implicated in non-small cell lung cancer (NSCLC) .

- Modulation of Signaling Pathways : It may modulate pathways related to apoptosis and cell proliferation, contributing to its anticancer properties.

Biological Activity

Research has indicated various biological activities associated with this compound:

- Anticancer Activity :

-

Antimicrobial Properties :

- Preliminary studies suggest potential antimicrobial activity, although detailed investigations are required to fully elucidate these effects .

-

Anti-inflammatory Effects :

- The compound may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines, although specific studies are still needed to confirm these findings.

Research Findings and Case Studies

A review of the literature reveals several key studies that highlight the biological activity of this compound:

Q & A

Q. Key Reaction Conditions :

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Employ a multi-technique approach:

- NMR Spectroscopy : Confirm the presence of the 4-fluorophenoxy group (aromatic protons at δ 6.8–7.2 ppm) and isopropyl sulfonamide (NH proton at δ 5.5–6.0 ppm, split into a septet due to coupling with isopropyl CH) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm to assess purity (>98% recommended for biological assays) .

- Mass Spectrometry (HRMS) : Verify the molecular ion peak at m/z ≈ 315.1 (C₁₂H₁₇FNO₃S⁺) .

Advanced: How to design experiments to elucidate the compound’s enzyme inhibition mechanism?

Methodological Answer:

Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for sulfonamide-sensitive enzymes like carbonic anhydrase or cyclooxygenase .

Kinetic Assays : Perform enzyme inhibition assays with varying substrate concentrations. A Lineweaver-Burk plot will distinguish competitive vs. non-competitive inhibition .

Structural Analysis : Co-crystallize the compound with the target enzyme (e.g., via X-ray crystallography) to identify critical interactions, such as hydrogen bonding with the sulfonamide group .

Q. Example Data Interpretation :

| Inhibition Type | Kᵢ (µM) | Binding Site Features |

|---|---|---|

| Competitive | 0.5–2.0 | Sulfonamide interacts with Zn²⁺ in carbonic anhydrase active site . |

| Non-competitive | >10 | Binds to allosteric site, inducing conformational changes . |

Advanced: How can contradictory data on biological activity (e.g., cytotoxicity vs. non-toxicity) be resolved?

Methodological Answer:

Contradictions often arise from assay conditions or cell-line variability. Mitigate this by:

Standardized Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions across studies.

Dose-Response Curves : Test a broad concentration range (1 nM–100 µM) to identify off-target effects at higher doses .

Meta-Analysis : Compare data across published studies, noting differences in:

- Solubility (e.g., DMSO vs. aqueous buffers)

- Metabolic stability (e.g., liver microsome assays)

Q. Example Contradiction Resolution :

| Study | Reported IC₅₀ (µM) | Key Variable |

|---|---|---|

| A | 0.8 | HeLa cells, serum-free media |

| B | >50 | HEK293 cells, 10% FBS |

| Conclusion : Serum proteins may sequester the compound, reducing bioavailability . |

Advanced: What strategies enhance the compound’s metabolic stability for in vivo studies?

Methodological Answer:

- Structural Modifications : Replace labile groups (e.g., ester linkages) with stable bioisosteres. Introduce fluorine atoms to block CYP450-mediated oxidation .

- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate, which is cleaved in target tissues .

- In Vitro Testing : Use liver microsomes or hepatocytes to identify major metabolites (e.g., hydroxylation at the propane chain) .

Q. Key Stability Data :

| Modification | Half-Life (Human Liver Microsomes) |

|---|---|

| Parent Compound | 15 min |

| Fluorinated Analog | >60 min |

Basic: What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

- Sample Preparation : Use protein precipitation with acetonitrile (3:1 v/v) to remove interfering biomolecules.

- LC-MS/MS Optimization : Employ a mobile phase with 0.1% formic acid to enhance ionization. Monitor the transition m/z 315.1 → 198.0 (sulfonamide fragment) .

- Validation Parameters : Ensure linearity (R² > 0.99), precision (<15% RSD), and recovery (>80%) per FDA guidelines .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

Core Modifications : Synthesize analogs with variations in:

- Phenoxy substituents (e.g., 4-Cl vs. 4-F)

- Sulfonamide substituents (e.g., isopropyl vs. cyclopropyl)

Biological Testing : Compare IC₅₀ values across analogs in enzyme/cell-based assays.

Computational Modeling : Map electrostatic potential surfaces to correlate substituent effects with binding energy .

Q. SAR Example :

| Analog | R Group | IC₅₀ (µM) | LogP |

|---|---|---|---|

| Parent | Isopropyl | 0.8 | 2.1 |

| Derivative 1 | Cyclopropyl | 0.5 | 1.8 |

| Derivative 2 | tert-Butyl | 2.3 | 3.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.